Home > Products > Screening Compounds P72584 > Phenylpropanolamine hydrochloride
Phenylpropanolamine hydrochloride - 40626-29-7

Phenylpropanolamine hydrochloride

Catalog Number: EVT-1173926
CAS Number: 40626-29-7
Molecular Formula: C9H13NO.ClH
C9H14ClNO
Molecular Weight: 187.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992)
Phenylpropanolamine Hydrochloride is the hydrochloride salt form of phenylpropanolamine, an alpha- and beta-adrenergic receptor agonist with sympathomimetic activity. Phenylpropanolamine binds to and activates alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract resulting in vasoconstriction and reduction in swelling of nasal mucous membranes and reduction in tissue hyperemia, edema, and nasal congestion. This agent also stimulates the release of norepinephrine from its storage sites resulting in the effects already described. Finally, phenylpropanolamine indirectly stimulates beta-receptors producing tachycardia and a positive inotropic effect.
A sympathomimetic that acts mainly by causing release of NOREPINEPHRINE but also has direct agonist activity at some adrenergic receptors. It is most commonly used as a nasal vasoconstrictor and an appetite depressant.
Classification

Phenylpropanolamine hydrochloride falls under the category of amines and sympathomimetics, which are compounds that mimic the effects of the sympathetic nervous system. It is classified as a stimulant due to its ability to increase heart rate and blood pressure by acting on adrenergic receptors.

Synthesis Analysis

The synthesis of phenylpropanolamine hydrochloride can be achieved through several methods, with one notable approach involving the reaction of benzaldehyde with nitroethane in the presence of sodium ethoxide in ethanol. This process typically includes the following steps:

  1. Formation of Nitroalkene: Benzaldehyde reacts with nitroethane to form an intermediate nitroalkene.
  2. Reduction: The nitro group is subsequently reduced to an amine, yielding phenylpropanolamine.
  3. Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt by reacting with hydrochloric acid.

The yield and purity of the product can be optimized by controlling reaction conditions such as temperature, time, and solvent choice .

Molecular Structure Analysis

The molecular formula of phenylpropanolamine hydrochloride is C9H13ClNC_9H_{13}ClN. Its structure consists of a phenyl ring attached to a propanolamine chain, which features an amino group (-NH2) that contributes to its pharmacological activity.

  • Molecular Weight: Approximately 173.66 g/mol.
  • Structural Features:
    • The compound has a chiral center, leading to two enantiomers: the R and S forms, which can exhibit different biological activities.
    • The presence of the amino group allows for interaction with adrenergic receptors, influencing its stimulant effects.

Spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance are used to confirm the structure and purity of phenylpropanolamine hydrochloride .

Chemical Reactions Analysis

Phenylpropanolamine hydrochloride participates in various chemical reactions:

  1. Acylation Reactions: It can undergo acylation to form derivatives useful in synthesizing other pharmaceuticals.
  2. Hydrogenation: The compound can be hydrogenated under specific conditions to yield related amines or other derivatives.
  3. Spectrophotometric Reactions: In analytical chemistry, phenylpropanolamine can react with specific reagents (e.g., 2,3,5,6-tetrachloro-1,4-benzoquinone) to form colored derivatives for quantification .

Relevant Parameters

  • Reaction conditions such as temperature and pH can significantly affect yields and product stability.
  • Analytical techniques like high-performance liquid chromatography are often employed to monitor these reactions.
Mechanism of Action

Phenylpropanolamine acts primarily as a norepinephrine reuptake inhibitor, which increases the levels of norepinephrine in synaptic clefts. This action leads to:

  • Vasoconstriction: Resulting in reduced nasal congestion.
  • Increased Heart Rate: Due to stimulation of beta-adrenergic receptors.
  • Appetite Suppression: By affecting central nervous system pathways related to hunger.

The compound's mechanism involves binding to adrenergic receptors, leading to downstream signaling that enhances sympathetic nervous system activity .

Physical and Chemical Properties Analysis

Phenylpropanolamine hydrochloride exhibits several key physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water, ethanol, and methanol; poorly soluble in non-polar solvents.
  • Melting Point: Approximately 165 °C .
  • pH Range: Solutions typically exhibit a pH range between 4.5 and 6.5.

These properties are essential for formulating pharmaceutical preparations and determining appropriate storage conditions.

Applications

Phenylpropanolamine hydrochloride has various applications in medicine:

  1. Decongestant: Commonly used in over-the-counter cold medications to relieve nasal congestion.
  2. Appetite Suppressant: Historically used in weight loss products due to its stimulant effects on metabolism.
  3. Analytical Chemistry: Employed in spectrophotometric methods for quantitative analysis in pharmaceutical formulations .

Despite its applications, the use of phenylpropanolamine has been restricted or banned in some regions due to safety concerns related to cardiovascular side effects.

Introduction

Historical Development and Regulatory Evolution of Phenylpropanolamine Hydrochloride

The synthesis of phenylpropanolamine dates to ~1910, with clinical applications emerging by the 1930s as a nasal decongestant and appetite suppressant [3]. Regulatory acceptance began when the FDA’s OTC review panels initially classified PPA as Category I (generally recognized as safe and effective) for nasal decongestion (1976) and weight control (1982) [1]. However, unresolved safety concerns delayed final monographs. By the 1990s, accumulating case reports linked PPA to hemorrhagic stroke, prompting the FDA to mandate warning labels in 1996 [1] [2].

A pivotal development occurred with the Yale Hemorrhagic Stroke Project (2000), a case-control study of 702 stroke patients and 1,376 matched controls. This study demonstrated a statistically significant association between PPA use and hemorrhagic stroke in women, particularly within three days of initiating appetite suppressants or one day of decongestant use [1] [8]. Consequently, the FDA’s Nonprescription Drugs Advisory Committee (NDAC) determined PPA unsafe for OTC use in October 2000. The agency issued an immediate public health advisory and requested voluntary market withdrawal [1] [8]. Regulatory formalization followed through a Tentative Final Monograph (2005), reclassifying PPA as Category II (nonmonograph) [2]. By 2014, approval withdrawals for 13 NDAs and 7 ANDAs were completed [7].

Table 1: Key Regulatory Milestones for Phenylpropanolamine Hydrochloride

YearEventRegulatory Body
1976Proposed Category I status for nasal decongestionFDA Panel
1982Proposed Category I status for weight controlFDA Panel
1996Mandatory warning labels implementedFDA
2000Yale Study published; NDAC recommends market withdrawalFDA
2005Category II status formalized (Tentative Final Monograph)FDA
2014Approval withdrawn for 20 NDAs/ANDAsFDA

Chemical Significance and Pharmacological Classification

PPA is chemically designated as (±)-norephedrine hydrochloride, a racemic mixture of d- and l-enantiomers of β-hydroxyamphetamine [3]. Its molecular formula is C₉H₁₃NO·HCl (molar mass: 187.66 g/mol), featuring a phenethylamine backbone with a β-hydroxyl group and α-methyl substitution [3] [6]. This structure confers direct and indirect sympathomimetic activity, though mechanistic understanding evolved significantly:

  • Initial Misclassification: Early literature described PPA as a mixed-acting agonist with direct activity on α-/β-adrenergic receptors [3] [10].
  • Revised Mechanism: Receptor affinity studies revealed negligible binding to adrenergic receptors. PPA acts primarily as a selective norepinephrine-releasing agent (Ki = 42–137 nM for NET), with 10-fold lower potency for dopamine release [3] [10]. Its effects are thus classified as indirect sympathomimetic due to presynaptic norepinephrine displacement [6] [10].

Pharmacokinetically, PPA exhibits high oral bioavailability, linear kinetics (25–100 mg doses), and minimal metabolism (<4% converted to hippuric acid) [3]. Peak plasma concentrations occur at 1.5 hours (immediate-release) or 3–4.5 hours (extended-release), with a half-life of ~4 hours [3] [6]. Protein binding is low (20%), and 90% of the unchanged drug is excreted renally [3].

Table 2: Pharmacological Classification of Phenylpropanolamine vs. Related Compounds

CompoundPrimary MechanismNET Affinity (Ki, nM)Clinical Use
PhenylpropanolamineNorepinephrine releasing agent42–137Withdrawn (2000s)
AmphetamineNorepinephrine/dopamine releaser6.6–7.2ADHD, narcolepsy
EphedrineMixed direct/indirect agonist43–224Restricted decongestant
PseudoephedrineNorepinephrine releaser224Decongestant (controlled)

Global Regulatory Status and Market Withdrawal Rationale

The FDA’s withdrawal rationale centered on the Yale study’s epidemiological evidence and spontaneous adverse event reports:

  • Stroke Risk Quantification: Women using PPA appetite suppressants had a 16.58-fold increased stroke risk (95% CI: 1.51–182.21); decongestant users showed a 3.14-fold risk (95% CI: 1.29–7.66) [1] [8]. Though absolute risk remained low, the irreversible nature of stroke and unpredictable susceptibility drove regulatory action [8].
  • Cumulative Evidence: Post-2000 analyses integrated 1969–1991 case reports, post-1991 adverse event data, and pharmacological studies confirming blood pressure elevation as a plausible mechanism for cerebrovascular events [2].

Globally, responses varied in timing but aligned with FDA’s risk assessment:

  • United States: Full market withdrawal by 2014, including prescription combinations (e.g., Dimetapp-D®, Contac®) [7].
  • European Union: Suspended PPA licenses by 2005 [4].
  • Australia: Permits prescription-only human use (Schedule 4) and veterinary applications for urinary incontinence [3] [6].
  • Canada: Schedule VI status allows restricted prescription access [3].

Table 3: Chronology of Global Market Withdrawal

RegionKey Regulatory ActionYear
USAFDA requests voluntary discontinuation2000
BrazilANVISA suspends OTC sales2001
European UnionEMA withdraws marketing authorizations2005
CanadaPrescription-only status (Schedule VI)2005
AustraliaLimits to prescription human/veterinary use2006

The withdrawal underscored a broader trend in pharmacovigilance: rare but severe adverse events can prompt market exit even after decades of use. For PPA, established therapeutic alternatives (e.g., pseudoephedrine, phenylephrine) mitigated clinical impact [1] [8].

Properties

CAS Number

40626-29-7

Product Name

Phenylpropanolamine hydrochloride

IUPAC Name

(1S,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride

Molecular Formula

C9H13NO.ClH
C9H14ClNO

Molecular Weight

187.66 g/mol

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1

InChI Key

DYWNLSQWJMTVGJ-PRCZDLBKSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N.Cl

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)

Synonyms

(αS)-α-[(1R)-1-aminoethyl]benzenemethanol Hydrochloride (1:1); [S-(R*,S*)]-α-(1-aminoethyl)benzenemethanol Hydrochloride; (+)-Norephedrine Hydrochloride; (+)-Phenylpropanolamine Hydrochloride; (1S,2R)-(+)-Norephedrine Hydrochloride; (R)-(+)-α-Norep

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.Cl

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.